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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-6-methyl-3-

nitropyridine

CAS No.: 179056-94-1

Cat. No.: B183522

Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxy-6-methyl-3-
nitropyridine

Introduction
2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a highly functionalized pyridine derivative, a

class of heterocyclic compounds of significant interest in medicinal chemistry and materials

science. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a

halogen, alongside electron-donating methoxy and methyl groups, creates a molecule with

distinct electronic and steric properties. These characteristics make it a valuable intermediate

and building block for the synthesis of more complex molecular architectures. Understanding its

core physical properties is paramount for researchers and drug development professionals to

effectively handle, characterize, and utilize this compound in synthetic workflows and for

predicting its behavior in various chemical environments. This guide provides a comprehensive

overview of its known physical characteristics, supported by experimental and predicted data,

and outlines the causality behind its properties.
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Molecular Structure and Identifiers
The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity and

physical behavior. The chlorine atom at the 2-position, adjacent to the ring nitrogen, is

susceptible to nucleophilic displacement, a common synthetic route for further derivatization.

The nitro group at the 3-position strongly influences the electron density of the ring, while the

methoxy and methyl groups at the 4- and 6-positions, respectively, also contribute to its

electronic and steric profile.

Caption: 2D structure of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Identifier Value

IUPAC Name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

CAS Number 179056-94-1[1]

Molecular Formula C₇H₇ClN₂O₃

Molecular Weight 202.60 g/mol

InChI
InChI=1S/C7H7ClN2O3/c1-4-3-

5(10(12)13)7(8)9-6(4)11-2/h3H,1-2H3

InChIKey Not available in provided search results.

SMILES COC1=CC(C)=NC(=C1[O-])Cl

Summary of Physical Properties
The following table summarizes the key physical properties of 2-Chloro-4-methoxy-6-methyl-
3-nitropyridine. It is important to note that much of the publicly available data for this specific

isomer is computationally predicted, which provides a valuable estimation for experimental

design.
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Property Value Source

Appearance Off-white to yellow solid Predicted[1]

Boiling Point 338.4 ± 37.0 °C Predicted[1]

Density 1.380 ± 0.06 g/cm³ Predicted[1]

pKa 0.48 ± 0.10 Predicted[1]

Storage Temperature 2-8°C, under inert gas Recommended[1]

Detailed Analysis of Physical Properties
Appearance and Physical State
As predicted, the compound is an off-white to yellow solid at room temperature.[1] The color

can be attributed to the nitro-aromatic chromophore, which often imparts a yellow hue to

compounds. Its solid state is expected given its molecular weight and the potential for

intermolecular interactions, such as dipole-dipole forces, arising from the polar C-Cl, C-O, and

NO₂ bonds.

Boiling and Melting Points
A predicted boiling point of 338.4 ± 37.0 °C suggests low volatility, which is typical for a

molecule of this size and polarity.[1] Experimental determination may be challenging as highly

nitrated organic compounds can be thermally sensitive. While an experimental melting point is

not available in the provided search results, related isomers like 2-Chloro-6-methyl-3-

nitropyridine melt at 70-74 °C, and 2-Chloro-4-methyl-3-nitropyridine melts at 51-53 °C.[2] This

suggests that the target compound will have a sharp melting point, which is a key indicator of

purity.

Solubility Profile
The solubility is dictated by the balance of polar and non-polar groups. The pyridine ring,

methoxy group, and especially the nitro group introduce polarity, suggesting potential solubility

in polar organic solvents like acetone, ethyl acetate, and acetonitrile. An isomer, 2-Chloro-6-

methyl-3-nitropyridine, is soluble in methanol. Conversely, the chlorinated aromatic structure
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and methyl group contribute non-polar character, likely making it sparingly soluble in water but

soluble in less polar solvents like dichloromethane.

Predicted Acidity (pKa)
The predicted pKa of 0.48 ± 0.10 indicates that the protonated form of the pyridine nitrogen is

highly acidic.[1] This is a direct consequence of the powerful electron-withdrawing effect of the

adjacent nitro and chloro groups, which destabilize the positive charge on the protonated

nitrogen, making it a strong acid.

Spectroscopic Profile: A Structural Verification
Protocol
Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation in

chemical synthesis. The following sections describe the expected spectroscopic signatures for

2-Chloro-4-methoxy-6-methyl-3-nitropyridine, providing a self-validating system for its

identification.

¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to be simple and highly informative.

Aromatic Proton: A single singlet should appear in the aromatic region (typically δ 7.0-9.0

ppm). This proton is on the 5-position of the pyridine ring. Its exact chemical shift will be

influenced by the surrounding substituents.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the

range of δ 3.8-4.2 ppm. The deshielding effect of the attached oxygen and the aromatic ring

places it in this region.

Methyl Protons (-CH₃): A singlet integrating to three protons will be observed, typically further

upfield than the methoxy group, around δ 2.3-2.7 ppm.

IR (Infrared) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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N-O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks are the most

definitive signals. The asymmetric stretch is expected around 1520-1560 cm⁻¹, and the

symmetric stretch around 1340-1380 cm⁻¹. The presence of both is a strong indicator of the

nitro group.

C=C and C=N Stretching: A series of medium to weak bands in the 1400-1600 cm⁻¹ region

are characteristic of the pyridine ring.

C-O Stretching: A strong band for the aryl-alkyl ether linkage should appear in the 1200-1275

cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹

(aliphatic C-H from methyl/methoxy groups) will be present.

C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to

the carbon-chlorine bond.

MS (Mass Spectrometry)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation.

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z 202.

Isotopic Pattern: A crucial feature will be the M+2 peak at m/z 204, with an intensity

approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a

molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). This pattern is a powerful tool for

confirming the presence of chlorine.[3]

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-

NO₂, 46 Da), the methyl group (-CH₃, 15 Da), or the methoxy group (-OCH₃, 31 Da).

Safety and Handling
While specific GHS classifications for this isomer are not listed in the provided results, data

from closely related isomers provide essential guidance. Isomers like 2-chloro-4-methoxy-3-

nitropyridine and 2-chloro-6-methoxy-3-nitropyridine are classified with the following hazards:
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H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

H315: Causes skin irritation.[4][5]

H319: Causes serious eye irritation.[4][5]

H335: May cause respiratory irritation.[4][5]

Standard Handling Protocol:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety

glasses with side shields, and a lab coat.[6]

Avoid inhalation of dust and contact with skin and eyes.[6]

Store the compound in a tightly sealed container in a cool, dry place (recommended 2-8°C)

under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Experimental Protocol: Melting Point Determination
This protocol describes a standard method for experimentally verifying the melting point of the

solid compound, a critical quality control step.
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Sample Preparation

Measurement

Data Analysis

Grind small sample to a fine powder

Pack powder into a capillary tube (2-3 mm height)

Place capillary in melting point apparatus

Heat rapidly to ~15-20°C below expected MP

Reduce heating rate to 1-2°C per minute

Record temperature at first liquid drop (T1)

Record temperature when fully liquid (T2)

Report melting range as T1 - T2

Compare with literature/predicted value

A sharp range (<2°C) indicates high purity

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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